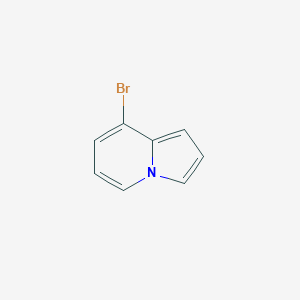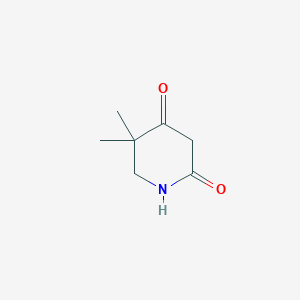
Trans-4-(fluoromethyl)cyclohexan-1-amine
Descripción general
Descripción
Trans-4-(fluoromethyl)cyclohexan-1-amine is a fluorinated amine compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorine atom attached to a methyl group on the cyclohexylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trans-4-(fluoromethyl)cyclohexan-1-amine typically involves the fluorination of cyclohexylamine derivatives. One common method is the reaction of cyclohexylamine with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach is the catalytic hydrogenation of 4-fluoromethylcyclohexanone to produce this compound. This method utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Análisis De Reacciones Químicas
Types of Reactions: Trans-4-(fluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: 4-Fluoromethylcyclohexanone.
Reduction: Various amine derivatives.
Substitution: Substituted cyclohexylamines with different functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Trans-4-(fluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. For example, it has been studied as a potential ligand for histamine receptors, where it can influence receptor signaling pathways . The fluorine atom’s presence enhances the compound’s binding affinity and selectivity for these targets, making it a valuable tool in receptor studies.
Comparación Con Compuestos Similares
- 1-Amino-6-fluorohexane
- 1-Amino-7-fluoroheptane
- cis/trans-4-Fluorocyclohexylamine
Comparison: Trans-4-(fluoromethyl)cyclohexan-1-amine stands out due to the specific positioning of the fluorine atom on the methyl group, which imparts unique steric and electronic properties. Compared to other fluorinated amines, it exhibits higher stability and selectivity in receptor binding studies . Its unique structure also makes it a more versatile building block in synthetic chemistry, allowing for the creation of a broader range of derivatives .
Propiedades
IUPAC Name |
4-(fluoromethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUADPFVHIOXSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CF)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B7968135.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7968146.png)
![N,N-Dimethyl-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B7968163.png)



![4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one](/img/structure/B7968198.png)
![Benzo[d]isoxazol-4-ol](/img/structure/B7968209.png)



